
4-chloro-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CDPB and is classified as a selective antagonist of the G protein-coupled receptor 55 (GPR55). GPR55 is a relatively new receptor that has been implicated in various physiological processes, including pain sensation, inflammation, and cancer progression. The purpose of
作用机制
Target of Action
The primary target of 4-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production.
Mode of Action
The compound interacts with the SDH enzyme through hydrogen bonding and pi-pi interactions . This interaction inhibits the activity of the SDH enzyme, disrupting the normal function of the citric acid cycle and the electron transport chain .
Result of Action
The compound exhibits potent antifungal activity against various fungi, including Valsa mali and Sclerotinia sclerotiorum . The inhibition of the SDH enzyme disrupts energy production in these fungi, leading to their growth inhibition .
实验室实验的优点和局限性
CDPB has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity for 4-chloro-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide, which allows for the specific modulation of this receptor without affecting other signaling pathways. Another advantage is its stability and solubility, which make it suitable for use in various experimental systems. However, one limitation of CDPB is its relatively low potency, which may require higher concentrations to achieve the desired effects. Additionally, the lack of knowledge about the exact mechanism of action of CDPB may limit its use in certain experimental systems.
未来方向
There are several future directions for the research on CDPB. One direction is the further elucidation of its mechanism of action, which may provide insights into the signaling pathways involved in 4-chloro-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide activation and inhibition. Another direction is the development of more potent and selective this compound antagonists, which may have improved therapeutic potential for the treatment of various conditions. Additionally, the investigation of the effects of CDPB on other physiological processes, such as neuroprotection and metabolic regulation, may reveal new therapeutic applications for this compound.
合成方法
The synthesis of CDPB involves several steps, starting with the reaction of 4-chlorobenzoyl chloride with 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethanol in the presence of a base, such as triethylamine. The resulting intermediate is then reacted with ammonia in the presence of a catalyst, such as palladium on carbon, to yield the final product, CDPB. The purity and yield of CDPB can be improved by using various purification techniques, such as recrystallization and column chromatography.
科学研究应用
CDPB has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology. One of the main research applications of CDPB is its use as a selective antagonist of 4-chloro-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide. This compound has been implicated in various physiological processes, including pain sensation, inflammation, and cancer progression. By blocking the activity of this compound, CDPB may have therapeutic potential for the treatment of these conditions.
属性
IUPAC Name |
4-chloro-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c19-15-7-5-14(6-8-15)18(23)20-9-10-22-17(13-3-4-13)11-16(21-22)12-1-2-12/h5-8,11-13H,1-4,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPBBORCSLFRCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC=C(C=C3)Cl)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2791921.png)
![(4-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2791923.png)
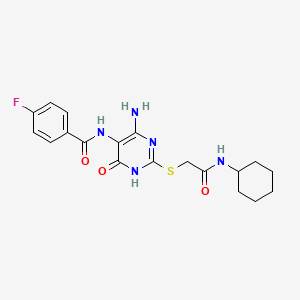
amino]methyl}-N,N,1-trimethyl-1H-benzimidazole-5-carboxamide](/img/structure/B2791927.png)


![N'-({4-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)-2-(3-nitroanilino)acetohydrazide](/img/structure/B2791930.png)
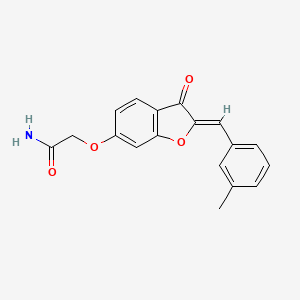
![N-(3,4-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2791935.png)
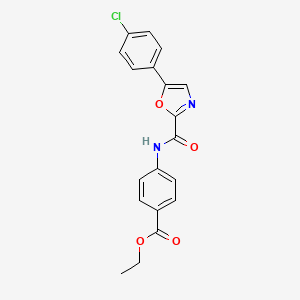
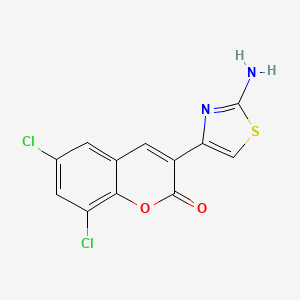
![(5-methyl-1,3,4-oxadiazol-2-yl)methyl 1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl ether](/img/structure/B2791938.png)
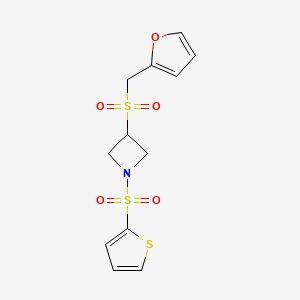
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cinnamamide hydrochloride](/img/structure/B2791942.png)